Product packaging for 4,7-Dichloroquinazoline(Cat. No.:CAS No. 2148-57-4)

4,7-Dichloroquinazoline

Numéro de catalogue: B1295908
Numéro CAS: 2148-57-4
Poids moléculaire: 199.03 g/mol
Clé InChI: FDPHWQSGEWRZOL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Quinazoline (B50416) Scaffold in Drug Discovery and Medicinal Chemistry

The quinazoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target. mdpi.com This versatility has led to the development of a multitude of drugs with diverse therapeutic applications. Quinazoline derivatives have been successfully developed as anticancer, antihypertensive, anti-inflammatory, antibacterial, antiviral, and antifungal agents. nih.govlookchem.com

The significance of the quinazoline nucleus in oncology is particularly noteworthy. Several approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, feature a 4-anilinoquinazoline (B1210976) core. These molecules act as potent and selective inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a key enzyme involved in the growth and proliferation of many types of cancer cells. esmed.org The ability to readily modify the quinazoline ring at various positions allows medicinal chemists to fine-tune the pharmacological properties of these compounds, optimizing their efficacy and selectivity.

Overview of Dichloroquinazoline Isomers in Pharmaceutical Research

Within the broader class of quinazoline derivatives, dichloroquinazolines serve as crucial intermediates in the synthesis of more complex, biologically active molecules. The positions of the two chlorine atoms on the quinazoline ring significantly influence the reactivity of the compound and, consequently, the synthetic routes available for further functionalization.

Commonly encountered isomers in pharmaceutical research include 2,4-dichloroquinazoline (B46505), 4,6-dichloroquinazoline, and the subject of this article, 4,7-dichloroquinazoline. The differential reactivity of the chlorine atoms, particularly the higher susceptibility of the C-4 chlorine to nucleophilic substitution, allows for regioselective synthesis of a wide range of derivatives. mdpi.com For instance, the reaction of 2,4-dichloroquinazoline with amines can be controlled to selectively substitute the C-4 chlorine, paving the way for the synthesis of 4-aminoquinazoline-based kinase inhibitors. nih.gov Similarly, other dichloro-isomers provide unique starting points for accessing different substitution patterns and exploring novel structure-activity relationships.

Historical Context of Quinazoline Derivative Exploration in Therapeutics

The exploration of quinazoline derivatives in therapeutics has a rich history. Early interest in this class of compounds was largely academic. However, the discovery of the antimalarial properties of febrifugine, a quinazolinone alkaloid isolated from the plant Dichroa febrifuga, spurred significant research into the biological activities of synthetic quinazolines.

In the mid-20th century, the synthesis and pharmacological evaluation of various quinazoline derivatives led to the identification of compounds with sedative-hypnotic, anticonvulsant, and diuretic properties. A notable example from this era is methaqualone. The latter half of the 20th century and the beginning of the 21st century saw a major resurgence in interest in quinazolines, driven by the discovery of their potent anticancer activity as kinase inhibitors. This has cemented the quinazoline scaffold as a key pharmacophore in modern drug discovery.

This compound: A Key Synthetic Intermediate

The compound this compound is a specific isomer that serves as a valuable building block in organic synthesis. Its chemical properties and reactivity make it a versatile precursor for a range of functional molecules.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
CAS Number 2148-57-4
Molecular Formula C₈H₄Cl₂N₂
Molecular Weight 199.04 g/mol
Melting Point 135-136 °C
Appearance Crystalline solid
Solubility Soluble in organic solvents

Data sourced from multiple chemical suppliers and databases.

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the chlorination of 7-chloro-4-quinazolinol. This reaction is typically carried out using phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and the solvent. The reaction mixture is heated, leading to the substitution of the hydroxyl group at the 4-position with a chlorine atom.

An alternative, though less common, synthetic route could potentially start from 5-chloroanthranilic acid. Cyclization of this precursor followed by subsequent chlorination steps would lead to the desired this compound. However, this method is not as widely employed as the chlorination of the corresponding quinolinol.

Chemical Reactivity and Applications as an Intermediate

The reactivity of this compound is dominated by the two chlorine atoms. The chlorine atom at the C-4 position is significantly more reactive towards nucleophilic aromatic substitution (SₙAr) than the chlorine atom at the C-7 position. This difference in reactivity is due to the electronic influence of the adjacent nitrogen atom in the pyrimidine (B1678525) ring, which activates the C-4 position for nucleophilic attack.

This regioselectivity is highly valuable in synthetic chemistry as it allows for the sequential and controlled introduction of different functional groups. For example, a nucleophile can be selectively introduced at the C-4 position while leaving the C-7 chlorine intact for a subsequent reaction. This stepwise functionalization is a powerful tool for building molecular complexity and generating libraries of compounds for screening in drug discovery and materials science.

The versatility of this compound as a synthetic intermediate has led to its use in the preparation of a variety of target molecules with potential applications in several fields:

Medicinal Chemistry : It serves as a precursor for the synthesis of compounds with potential anticancer, antibacterial, and antiviral activities. The quinazoline core can be elaborated with various side chains to optimize interactions with biological targets.

Agrochemicals : It is used as a building block for the development of novel pesticides and herbicides. a2bchem.com

Materials Science : this compound can be incorporated into polymers and other materials to tailor their electronic and physical properties, with potential applications in organic electronics. a2bchem.com

Detailed Research Findings

While this compound is widely cited as a key intermediate, detailed research findings on specific, highly potent bioactive molecules derived directly from it are often part of proprietary industrial research and not always available in the public domain. However, the general principles of its utility are well-established in the chemical literature. The following table provides examples of how dichloroquinazoline precursors, in general, are used to generate biologically active compounds.

Dichloroquinazoline PrecursorReactantResulting ScaffoldPotential Biological Activity
2,4-DichloroquinazolineAmine4-Amino-2-chloroquinazolineKinase Inhibition (Anticancer)
2,4-DichloroquinazolineAniline (B41778)2,4-DianilinoquinazolineAntifungal, Antibacterial
4,6-DichloroquinazolineVarious NucleophilesSubstituted 4- or 6-aminoquinazolinesAurora Kinase Inhibition
This compound Nucleophile (e.g., Amine) 4-Substituted-7-chloroquinazoline Intermediate for various therapeutic targets

This table illustrates the synthetic strategy of using the differential reactivity of the chloro-substituents to build a diverse range of potentially bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Cl2N2 B1295908 4,7-Dichloroquinazoline CAS No. 2148-57-4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4,7-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPHWQSGEWRZOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287235
Record name 4,7-Dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2148-57-4
Record name 2148-57-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49795
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,7-Dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-Dichloroquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Strategies and Chemical Transformations of 4,7 Dichloroquinazoline

Established Synthetic Pathways for 4,7-Dichloroquinazoline Precursors

The synthesis of this compound typically begins with the construction of a chlorinated quinazolinone core, which is subsequently converted to the target compound.

Synthesis from Quinazolin-4(3H)-one Frameworks

A primary route to this compound involves the preparation of its precursor, 7-chloroquinazolin-4(3H)-one. This intermediate is commonly synthesized from 4-chloroanthranilic acid. researchgate.net For instance, reacting 4-chloroanthranilic acid with benzoyl chloride in the presence of pyridine (B92270) can yield a 7-chloro-2-phenyl-3,1-benzoxazin-4-one, which upon treatment with a nitrogen source like hydrazine (B178648) hydrate, forms the 7-chloroquinazolin-4(3H)-one core. researchgate.net Once this framework is established, the critical step is the conversion of the 4-oxo group into a 4-chloro group to yield the final product.

Synthesis via Chlorination Reactions

The conversion of the 4-oxo group in 7-chloroquinazolin-4(3H)-one to a 4-chloro group is a key chlorination reaction. This transformation is typically achieved by treating the quinazolinone precursor with a potent chlorinating agent. The most common and effective reagent for this purpose is phosphorus oxychloride (POCl₃), often used at reflux temperatures. researchgate.netresearchgate.net Other reagents, such as thionyl chloride (SOCl₂), can also be employed for this deoxychlorination process, sometimes in the presence of a catalyst like N,N-dimethylformamide (DMF). researchgate.net This step aromatizes the pyrimidine (B1678525) ring and introduces the reactive chlorine atom at the C-4 position, yielding this compound.

Synthesis from Quinazoline-2,4-diol

An alternative pathway involves starting from a 7-chloroquinazoline-2,4-diol, which exists in tautomeric equilibrium with 7-chloroquinazoline-2,4(1H,3H)-dione. processpointchem.com This dione (B5365651) precursor can be synthesized from 4-chloroanthranilic acid and a carbonyl source like potassium cyanate (B1221674) or urea. google.comacs.org The subsequent step involves a double chlorination reaction, treating the dione with a strong chlorinating agent like phosphorus oxychloride (POCl₃) under reflux. This reaction replaces both the C-2 and C-4 oxo groups with chlorine atoms, leading to the formation of 2,4,7-trichloroquinazoline (B1295576). While this product is not the target compound, it is a closely related dichloro-substituted quinazoline (B50416) that highlights the general strategy of using dione precursors for synthesizing polychlorinated quinazolines.

Table 1: Summary of Synthetic Strategies for Dichloroquinazoline Precursors


PrecursorKey Starting Material(s)Key Reagent(s)ProductCitation(s)
7-Chloroquinazolin-4(3H)-one4-Chloroanthranilic acidBenzoyl chloride, Hydrazine hydrateSubstituted 7-Chloroquinazolin-4(3H)-one processpointchem.com
7-Chloroquinazolin-4(3H)-one7-Chloroquinazolin-4(3H)-onePhosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)This compound
7-Chloroquinazoline-2,4(1H,3H)-dione4-Chloroanthranilic acid, Potassium cyanatePhosphorus oxychloride (POCl₃)2,4,7-Trichloroquinazoline[7, 18]

Functionalization and Derivatization Strategies

The primary route for the functionalization of this compound is through nucleophilic aromatic substitution, which leverages the different reactivities of the two chlorine atoms.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atoms at the C-4 and C-7 positions of this compound have different susceptibilities to nucleophilic attack. The chlorine at the C-4 position is significantly more reactive due to the electronic influence of the adjacent nitrogen atoms in the pyrimidine ring. This difference in reactivity allows for selective functionalization.

The reaction of this compound with amine nucleophiles demonstrates high regioselectivity, with substitution occurring preferentially at the C-4 position. nih.govresearchgate.net This phenomenon is well-documented for various di- and polychlorinated quinazoline systems. nih.govresearchgate.net The selective replacement of the C-4 chlorine is a cornerstone in the synthesis of a vast array of biologically active 4-aminoquinazoline derivatives. nih.gov

The underlying reason for this regioselectivity has been elucidated through theoretical studies. nih.govresearchgate.net Density Functional Theory (DFT) calculations have shown that the carbon atom at the C-4 position of the quinazoline ring has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov This makes the C-4 position more electrophilic and thus more susceptible to attack by nucleophiles. nih.gov Consequently, the activation energy for nucleophilic attack at C-4 is lower than at other positions, driving the reaction's regioselectivity. nih.govresearchgate.net

These SNAr reactions are typically carried out by treating the dichloroquinazoline with a primary or secondary amine in a suitable solvent, such as ethanol, tetrahydrofuran (B95107) (THF), or dioxane. nih.gov The reactions may be conducted at room temperature or require heating, and a base like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et₃N) is often added to neutralize the hydrogen chloride (HCl) generated during the reaction. nih.gov

Table 2: Representative Conditions for Regioselective C-4 Amination of Dichloroquinazolines


Nucleophile TypeSolventBaseTemperatureTypical Reaction TimeCitation(s)
Aliphatic AminesTetrahydrofuran (THF)Triethylamine (Et₃N)Room Temperature0.5 - 3 hours researchgate.net
AnilinesEthanol or 2-PropanolN,N-Diisopropylethylamine (DIPEA)~80 °C (Reflux)2 - 24 hours researchgate.net
BenzylaminesAcetonitrileN,N-Diisopropylethylamine (DIPEA)Room Temperature~16 hours researchgate.net
Hydrazinen-ButanolNone specifiedReflux1.5 hours researchgate.net

Note: Conditions are generalized from studies on 2,4-dichloroquinazoline (B46505) precursors, but the principles of C-4 regioselectivity are directly applicable.

Exploration of Substitution at Other Positions

While the C4 position of dichloroquinazolines is the most electrophilic and, therefore, the most common site for initial nucleophilic aromatic substitution (SNAr), strategies have been developed to achieve substitution at other, less reactive positions, such as C2. nih.govnih.govmdpi.com Achieving such selectivity often requires deactivating the more reactive sites or employing specialized reaction pathways.

One effective strategy involves the temporary deactivation of the C4 position. For instance, in the related 2,4,7-trichloroquinazoline system, the C4 chlorine can be selectively substituted with a thioether, such as isopropyl mercaptan, in the presence of sodium hydride. nih.gov This thioether group deactivates the C4 position, allowing for a subsequent regioselective palladium-catalyzed cross-coupling reaction, like a Suzuki reaction, to occur exclusively at the C2 position. nih.gov This sequential approach enables the introduction of different substituents at C4 and C2.

Another advanced method exploits the intrinsic tautomeric equilibria of the quinazoline system to direct substitution to the C2 position. beilstein-journals.orgnih.govnih.gov In a study on 2,4-dichloro-6,7-dimethoxyquinazoline, treatment with an azide (B81097) nucleophile initiates a "sulfonyl group dance". nih.govnih.gov The process begins with the azide replacing a sulfonyl group at the C4 position. The resulting azide at C4 exists in equilibrium with a fused tetrazole ring. This tautomeric shift directs the displaced sulfinate nucleofuge to attack and replace the chloride at the C2 position. beilstein-journals.orgnih.govnih.gov This intricate sequence effectively swaps the functional groups between the C2 and C4 positions, providing a unique pathway for C2 modification.

These methodologies highlight how a deep understanding of the quinazoline core's electronic properties and reactivity can be leveraged to overcome inherent regioselectivity and achieve substitutions at less favored positions.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, revolutionizing the synthesis of polysubstituted quinazolines from their halogenated precursors. semanticscholar.orgnih.govnih.gov

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide in the presence of a palladium catalyst, is a powerful method for creating C-C bonds. fishersci.frlibretexts.org This reaction has been effectively applied to this compound derivatives to synthesize novel 4,7-diarylquinazolines. nih.govmdpi.com

The regioselectivity of the Suzuki-Miyaura reaction on the this compound scaffold can be precisely controlled by modulating the reaction conditions. The C4-Cl bond is significantly more reactive than the C7-Cl bond. researchgate.net Consequently, using a controlled amount of arylboronic acid (e.g., 1.2 to 1.5 equivalents) under microwave irradiation in a DME/ethanol mixture results in a selective monocoupling reaction at the C4 position, leaving the C7 chlorine untouched. nih.govmdpi.comresearchgate.net

To achieve disubstitution, an excess of the arylboronic acid (e.g., 4 equivalents) can be used to replace both chlorine atoms in a single step, leading to symmetric 4,7-diarylquinazolines. nih.gov Alternatively, a stepwise approach can be employed to create dissymmetric derivatives. First, a monocoupling is performed at the C4 position. The isolated 4-aryl-7-chloroquinazoline can then be subjected to a second Suzuki-Miyaura coupling with a different arylboronic acid under more forcing conditions (e.g., higher temperature in DMF) to achieve substitution at the C7 position. nih.govmdpi.com

Table 1: Regioselective Suzuki-Miyaura Coupling of a this compound Derivative nih.govresearchgate.net Starting Material: 4,7-Dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline

Arylboronic Acid Equivalents Product Type Position(s) Substituted Yield (%)
4-Methoxyphenylboronic acid 1.2 Monosubstituted C4 68
4-Chlorophenylboronic acid 1.5 Monosubstituted C4 78
3-Nitrophenylboronic acid 1.5 Monosubstituted C4 43
4-Methoxyphenylboronic acid 4.0 Disubstituted (Symmetric) C4, C7 70
Phenylboronic acid 4.0 Disubstituted (Symmetric) C4, C7 85
4-Fluorophenylboronic acid 4.0 Disubstituted (Symmetric) C4, C7 71

Beyond the Suzuki-Miyaura reaction, other metal-catalyzed cross-coupling methods have been employed to functionalize the dichloroquinazoline core. semanticscholar.orgnih.gov These reactions provide access to a diverse range of derivatives by forming various types of chemical bonds.

Sonogashira Coupling: This palladium-copper co-catalyzed reaction couples terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds. On dichloroquinazoline substrates, the Sonogashira reaction demonstrates high regioselectivity for the more reactive C4 position. semanticscholar.orgnih.gov For example, reacting 2,4-dichloroquinazoline with a terminal alkyne results in the exclusive formation of the 4-alkynylated product. nih.gov This selectivity is attributed to the higher electrophilicity of the C4 position due to the α-nitrogen effect. nih.gov

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by palladium or nickel. nih.gov Due to the high reactivity of Grignard reagents, this method has been used for C4-selective substitution on 2,4-dichloroquinazolines. A modified procedure using copper(I) iodide as a co-catalyst with a tert-butylmagnesium chloride Grignard reagent afforded the 4-tert-butyl-2-chloroquinazoline (B15359003) derivative in high yield. semanticscholar.orgnih.gov

Carbon-Heteroatom Coupling: The formation of C-N bonds is crucial for synthesizing many biologically active quinazolines. While traditional SNAr reactions with amines are common, palladium-catalyzed methods like the Buchwald-Hartwig amination can also be used. Microwave-mediated N-arylation of 4-chloroquinazolines with various anilines provides an efficient route to 4-anilinoquinazolines. nih.gov

Regioselective Modifications via Tautomeric Equilibria

Tautomerism, the equilibrium between two or more structural isomers that are mutually interconvertible, can be ingeniously exploited to control reaction regioselectivity in heterocyclic systems. nih.govnih.gov A notable example is the use of the azide–tetrazole tautomeric equilibrium to achieve selective modification at the C2 position of the quinazoline ring, a position that is typically less reactive to nucleophilic attack than C4. beilstein-journals.org

This strategy was demonstrated on a 6,7-dimethoxy-2,4-dichloroquinazoline derivative. nih.gov The key transformation involves a "sulfonyl group dance" initiated by an azide nucleophile. The reaction sequence is as follows:

An azide ion (from NaN₃) first displaces a sulfonyl group that has been pre-installed at the highly reactive C4 position.

The resulting 4-azidoquinazoline derivative exists in a dynamic equilibrium with its bicyclic tetrazole tautomer.

This tautomerization process facilitates the transfer of the sulfinate, which was the leaving group from the first step. The sulfinate then acts as a nucleophile, attacking the C2 position and displacing the chloride. nih.gov

This elegant reaction cascade effectively results in the installation of the sulfonyl group at C2 and the azide at C4, a substitution pattern that is difficult to achieve through direct SNAr methods. nih.gov The resulting 4-azido-2-sulfonylquinazoline is a versatile intermediate, as the azide can be further reduced to an amine, and the sulfonyl group can be replaced by other nucleophiles, enabling the synthesis of complex, polysubstituted quinazolines. beilstein-journals.orgnih.gov

Generation of Polyhalogenated Quinazoline Derivatives

The synthesis of polyhalogenated quinazolines, such as 2,4,7-trichloroquinazoline, provides precursors with multiple reactive sites for further functionalization. nih.gov The generation of these derivatives typically involves the chlorination of quinazolinone precursors using reagents like phosphorus oxychloride (POCl₃). derpharmachemica.comresearchgate.net

The synthetic logic relies on the conversion of hydroxyl groups (in their keto tautomeric form) on the quinazoline ring into chlorides. For example:

Starting from 7-chloro-2,4-quinazolinedione, treatment with refluxing POCl₃, often in the presence of a tertiary amine like N,N-dimethylaniline, converts both ketone functionalities into chlorides, yielding 2,4,7-trichloroquinazoline. derpharmachemica.com

The resulting 2,4,7-trichloroquinazoline is a valuable building block for creating trisubstituted quinazolines through sequential, regioselective cross-coupling reactions. The reactivity of the three chlorine atoms generally follows the order C4 > C2 > C7, allowing for controlled, stepwise substitution to build molecular diversity. nih.gov

Biological Activity and Therapeutic Potential of 4,7 Dichloroquinazoline Derivatives

Anticancer Research and Antitumor Properties

The core structure of 4,7-dichloroquinazoline serves as a versatile scaffold for the development of potent antitumor agents. By modifying this basic structure, researchers have synthesized a variety of derivatives with enhanced efficacy and selectivity against different types of cancer.

Extensive in vitro studies have demonstrated the cytotoxic effects of this compound derivatives against a broad spectrum of human cancer cell lines. For instance, a series of morpholine substituted quinazoline (B50416) derivatives were evaluated for their cytotoxic potential against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cancer cell lines. nih.govnih.gov Several of these compounds exhibited significant anticancer activity, with some showing greater potency than the standard drug colchicine. nih.gov Notably, compounds designated as AK-3 and AK-10 were identified as the most active in this series. nih.govnih.gov AK-3 displayed IC₅₀ values of 10.38 ± 0.27 μM, 6.44 ± 0.29 μM, and 9.54 ± 0.15 μM against A549, MCF-7, and SHSY-5Y cells, respectively. nih.gov Similarly, AK-10 showed IC₅₀ values of 8.55 ± 0.67 μM, 3.15 ± 0.23 μM, and 3.36 ± 0.29 μM against the same cell lines. nih.gov

Further research has explored the antiproliferative activity of other quinazoline derivatives. For example, one study synthesized 6-arylureido-4-anilinoquinazoline derivatives and tested their effects on A549, HT-29 (colon carcinoma), and MCF-7 cell lines. nih.gov Compound 7i from this series demonstrated excellent antitumor activity with IC₅₀ values of 2.25, 1.72, and 2.81 μM, respectively. nih.gov Additionally, novel quinoline-based dihydrazone derivatives have been synthesized and evaluated for their anticancer activity against several cell lines, including MCF-7 and A549. rsc.org Compounds 3b and 3c in this series showed potent cytotoxic activity against MCF-7 cells, with IC₅₀ values of 7.016 μM and 7.05 μM, respectively. rsc.org

The table below summarizes the cytotoxic activity of selected this compound derivatives against various human cancer cell lines.

CompoundCell LineIC₅₀ (μM)
AK-3 A54910.38 ± 0.27
MCF-76.44 ± 0.29
SHSY-5Y9.54 ± 0.15
AK-10 A5498.55 ± 0.67
MCF-73.15 ± 0.23
SHSY-5Y3.36 ± 0.29
7i A5492.25
HT-291.72
MCF-72.81
3b MCF-77.016
3c MCF-77.05

These findings underscore the potential of this compound derivatives as a promising class of anticancer agents. The data indicates that specific structural modifications can lead to compounds with high potency and selectivity against various cancer cell types.

Kinases are crucial enzymes that regulate many cellular processes, and their dysregulation is a hallmark of cancer. Derivatives of this compound have been extensively investigated as inhibitors of various kinases, particularly those involved in cancer cell proliferation and survival.

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and the quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors. nih.govamazonaws.com Numerous 4-anilinoquinazoline (B1210976) derivatives have been synthesized and shown to be potent inhibitors of EGFR tyrosine kinase. amazonaws.com For example, 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline and 4-(3-bromoanilino)-6,7-diethoxyquinazoline are highly potent inhibitors with IC₅₀ values of 0.025 nM and 0.006 nM, respectively. amazonaws.com

A series of 6-arylureido-4-anilinoquinazoline derivatives were synthesized and evaluated for their EGFR kinase inhibitory activity. nih.gov Several compounds in this series exhibited sub-micromolar inhibitory levels, with IC₅₀ values ranging from 11.66 to 867.1 nM. nih.gov Compound 7i, in particular, showed an IC₅₀ of 17.32 nM against EGFR. nih.gov Another study reported a series of 4-anilino-quinazoline derivatives with a 2-substituted acetamido moiety at the C-6 position. nih.gov The most active compound in this series displayed potent antiproliferative activity against HepG2 and MCF-7 cell lines, with IC₅₀ values of 12 µM and 3 µM, respectively, which was more potent than the reference drug erlotinib. nih.gov

The table below presents the EGFR kinase inhibitory activity of selected this compound derivatives.

CompoundEGFR IC₅₀
4-(3-Bromoanilino)-6,7-dimethoxyquinazoline0.025 nM
4-(3-bromoanilino)-6,7-diethoxyquinazoline0.006 nM
Compound 7i 17.32 nM
Compound 19 12.1 ± 1.6 nM
Compound 20 13.6 ± 0.8 nM

These studies highlight the effectiveness of this compound derivatives as EGFR kinase inhibitors, providing a strong basis for the development of targeted cancer therapies.

Mer tyrosine kinase (Mer TK) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and has emerged as a therapeutic target in various cancers, including acute lymphoblastic leukemia. nih.gov A study identified 4-substituted 2-phenylaminoquinazoline compounds as novel Mer TK inhibitors. nih.gov A lead compound, 4b, was discovered with a good balance of high potency in the Mer TK assay (IC₅₀ of 0.68 µM) and antiproliferative activity against the MV4-11 human tumor cell line (GI₅₀ of 8.54 µM). nih.gov

The development of Mer TK inhibitors is an active area of research, with several agents progressing to clinical trials. mdpi.com The inhibition of Mer TK can have dual therapeutic effects by directly targeting cancer cells and by modulating the immune response. mdpi.com

The table below shows the Mer TK inhibitory activity of a selected this compound derivative.

CompoundMer TK IC₅₀ (μM)
4b 0.68

This research indicates that the this compound scaffold can be effectively utilized to develop inhibitors of Mer TK, offering a potential new avenue for cancer treatment.

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govekb.eg Consequently, VEGFR-2 is a critical target for anti-angiogenic cancer therapies. nih.gov A quinazoline derivative, compound 11d, was reported to exhibit potent inhibitory activity against VEGFR-2 with an IC₅₀ of 5.49 μM. nih.gov This compound was shown to downregulate the phosphorylation of VEGFR-2 and inhibit the VEGFR-2-mediated Akt/mTOR/p70s6k signaling pathway. nih.gov

Another study focused on 2-thioxobenzo[g]quinazoline derivatives as VEGFR-2 inhibitors. mdpi.com Compounds 13 and 15 from this series showed VEGFR-2 inhibition comparable to the standard drug sorafenib, with 1.5- and 1.4-fold inhibition relative to sorafenib, respectively. mdpi.com

The table below summarizes the VEGFR-2 inhibitory activity of selected this compound derivatives.

CompoundVEGFR-2 IC₅₀ (μM)
11d 5.49
13 1.5-fold > Sorafenib
15 1.4-fold > Sorafenib

These findings demonstrate the potential of this compound derivatives as anti-angiogenic agents through the inhibition of VEGFR-2.

Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell cycle regulation, and their overexpression is common in various cancers. mdpi.commdpi.com Aurora kinase A (AURKA) is a particularly attractive target for anticancer drug development. mdpi.com A quinazoline-based, multi-kinase inhibitor, BPR1K871, was developed and shown to have dual inhibitory activity against FLT3 and AURKA with IC₅₀ values of 19 nM and 22 nM, respectively. nih.gov Another compound, designated as 4, showed improved AURKA inhibition with an IC₅₀ of 4.9 nM. nih.gov

A study on a new quinazolin-4(3H)-one derivative, BIQO-19, found that it effectively and selectively inhibited AURKA activity. mdpi.com Furthermore, new quinazoline derivatives have been designed to enhance their selectivity toward Aurora A. mdpi.com Compound 6e from this series was identified as the most potent, arresting the cell cycle at the G1 phase and inducing apoptosis in MCF-7 cells. mdpi.com

The table below presents the AURKA inhibitory activity of selected this compound derivatives.

CompoundAURKA IC₅₀ (nM)
BPR1K871 22
4 4.9

The development of selective AURKA inhibitors based on the this compound scaffold represents a promising strategy for the treatment of various cancers.

Mechanisms of Antiproliferative Action (e.g., Apoptosis Induction, Cell Cycle Arrest)

The antiproliferative effects of quinazoline derivatives are often mediated through the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle progression. nih.govnih.govresearchgate.net

Apoptosis Induction: Several studies have shown that quinazoline derivatives can trigger apoptosis in cancer cells. For instance, certain urea derivatives of quinazoline have been found to strongly cause apoptosis in A549 lung cancer cells. nih.gov The induction of apoptosis is a desirable characteristic for anticancer agents as it leads to the controlled elimination of cancer cells.

Cell Cycle Arrest: In addition to inducing apoptosis, quinazoline derivatives can also halt the proliferation of cancer cells by causing cell cycle arrest at specific phases. nih.govnih.govresearchgate.net For example, a urea derivative of quinazoline was shown to cause cell cycle arrest at the S phase in A549 cells, while another derivative induced arrest at the G1 phase. nih.gov Another quinazoline sulfonamide derivative was found to induce apoptosis and cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. mdpi.com This interference with the cell cycle prevents cancer cells from dividing and growing.

Antiproliferative Mechanisms of Action for Selected Quinazoline Derivatives
Compound DerivativeCell LineMechanism of ActionReference
Urea derivative 7A549Apoptosis induction, S phase cell cycle arrest nih.gov
Urea derivative 8A549Apoptosis induction, G1 phase cell cycle arrest nih.gov
Quinazoline sulfonamide 12MCF-7Apoptosis induction, G2/M phase cell cycle arrest mdpi.com

Antimicrobial Research

In addition to their anticancer properties, quinazoline derivatives have been investigated for their potential as antimicrobial agents to combat bacterial infections.

Antifungal Activity (e.g., against Candida albicans, Aspergillus flavus)

Quinazoline derivatives have been identified as a promising class of compounds with significant antifungal properties. Research has demonstrated their efficacy against various fungal pathogens, including clinically relevant species like Candida albicans and Aspergillus flavus. mdpi.com For instance, certain synthesized quinazoline derivatives have exhibited strong antifungal activity when compared to the standard drug fluconazole. mdpi.com

One study on triazole-fused quinazolinones showed moderate activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) value of 7.5 mg/mL and against Aspergillus flavus with an MIC of 15 mg/mL. nih.gov Another series of novel quinazoline derivatives was screened for antimicrobial activity, with several compounds demonstrating notable antifungal profiles against both Aspergillus niger and Candida albicans when compared to the standard nystatin. Furthermore, some furo[2,3-f]quinazolin-5-ols and 6,7-bis(arylthio)-quinazoline-5,8-diones have also shown good antifungal activity against all tested fungi, marking them as promising leads for developing new antifungal agents. nih.gov

The structural framework of quinazoline is considered a key element in its biological activity, and modifications to this core can lead to enhanced potency. For example, aza isatin derivatives containing 4(3H) quinazolinone structures have been synthesized, with N-hexyl substituted versions showing notable activity against screened fungi. nih.gov

Table 1: Antifungal Activity of Selected Quinazolinone Derivatives

Compound Class Fungal Strain Measurement Result Source
Triazolo-quinazolinone Candida albicans MIC 7.5 mg/mL nih.gov
Triazolo-quinazolinone Aspergillus flavus MIC 15 mg/mL nih.gov
Quinazoline Derivative Candida albicans Activity Strong vs. Fluconazole mdpi.com
Quinazoline Derivative Aspergillus flavus Activity Strong vs. Fluconazole mdpi.com

Investigation of Novel Modes of Action for Antimicrobial Agents

The antimicrobial effects of quinazoline derivatives are believed to stem from their ability to interfere with essential cellular processes in pathogens. A primary proposed mechanism of action is the inhibition of bacterial DNA synthesis. eco-vector.com Compounds based on the quinoline structure, the foundation of quinazolinones, are thought to promote the cleavage of bacterial DNA gyrase and type IV topoisomerase, which are critical enzymes for DNA replication and supercoiling. eco-vector.com This disruption ultimately leads to bacterial cell death. eco-vector.com

The structural similarity between quinazolinones and fluoroquinolones suggests a comparable mode of action, specifically the inhibition of Topoisomerase I (DNA gyrase). nih.gov This enzyme is vital for the multiplication of bacterial DNA. nih.gov For antifungal agents, one mechanism involves targeting lanosterol 14α-demethylase (LMD), an enzyme crucial for ergosterol biosynthesis in fungi. acs.org By inhibiting these key enzymes, quinazoline derivatives disrupt the integrity and function of the microbial cell, highlighting their potential as broad-spectrum antimicrobial agents. eco-vector.comacs.org

Antiviral Research

The quinazoline scaffold has emerged as a significant pharmacophore in the search for effective antiviral agents against coronaviruses. Several derivatives have demonstrated potent inhibitory effects against both Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Middle East Respiratory Syndrome Coronavirus (MERS-CoV). nih.govnih.gov

In one study, newly designed 2-aminoquinazolin-4(3H)-one derivatives were investigated, with two compounds in particular showing exceptional activity. The derivative 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g) and 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4 (3H)-one (11e) displayed potent anti-SARS-CoV-2 activities with a half-maximal inhibitory concentration (IC50) of less than 0.25 μM. nih.gov These same compounds were also effective against MERS-CoV, with IC50 values below 1.1 μM, and showed no cytotoxicity at the tested concentrations. nih.gov

Similarly, a series of 4-anilino-6-aminoquinazoline derivatives were synthesized and evaluated for anti-MERS-CoV activity. nih.gov Through this research, compound 20 was identified as having a high inhibitory effect, with an IC50 of 0.157 μM against MERS-CoV. nih.gov These findings underscore the potential of the quinazoline core structure in developing broad-spectrum coronavirus inhibitors. nih.gov

Table 2: Antiviral Activity of Selected Quinazoline Derivatives against Coronaviruses

Compound Virus Measurement Result Source
7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g) SARS-CoV-2 IC50 < 0.25 μM nih.gov
7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g) MERS-CoV IC50 < 1.1 μM nih.gov
2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4 (3H)-one (11e) SARS-CoV-2 IC50 < 0.25 μM nih.gov
2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4 (3H)-one (11e) MERS-CoV IC50 < 1.1 μM nih.gov
Compound 20 (4-anilino-6-aminoquinazoline derivative) MERS-CoV IC50 0.157 μM nih.gov

The antiviral activity of quinazoline derivatives is largely attributed to their ability to inhibit crucial steps in the viral life cycle, particularly RNA synthesis. nih.govfigshare.com The RNA-dependent RNA polymerase (RdRp) is a conserved and essential enzyme for the replication of RNA viruses, making it an attractive target for antiviral drug development. nih.govfigshare.com

A screening of 101 quinoline and quinazoline derivatives against the SARS-CoV-2 RdRp identified three compounds (I-13e, I-13h, and I-13i) with remarkable potency in inhibiting RdRp-driven RNA synthesis. nih.gov Among these, compound I-13e demonstrated the strongest inhibition, suggesting its potential as a drug candidate for treating SARS-CoV-2. nih.gov Other research has indicated that quinazoline derivatives may function at the early stages of viral infection. bohrium.com Additionally, related quinoline compounds like chloroquine are thought to interfere with the functionality of the viral envelope (E) protein and processes involved in the proofreading and capping of viral RNA, further disrupting the replication cycle. nih.gov

Antiparasitic and Antimalarial Research

Derivatives of 4,7-dichloroquinoline, a foundational structure for many quinazoline and quinoline-based antimalarials, have shown significant promise in combating malaria, including strains of Plasmodium falciparum that are resistant to conventional therapies like chloroquine (CQ). researchgate.netnih.govnih.gov The emergence of drug-resistant malaria parasites has necessitated the development of novel compounds that can overcome these resistance mechanisms. nih.gov

Research into 4,7-dichloroquinoline itself has shown its ability to inhibit the in vitro growth of P. falciparum, with IC50 values of 6.7 nM for chloroquine-sensitive strains and 8.5 nM for chloroquine-resistant strains. researchgate.net Further chemical modifications have led to even more potent analogues. For example, a series of 4-amino-7-chloroquinolines carrying a linear dibasic side chain proved to be highly effective against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. nih.gov Several compounds from this series were found to be more potent against the Dd2 resistant strain than chloroquine itself. nih.gov

In another study, a novel chloroquine derivative, SKM13, which contains an α,β-unsaturated amide and a phenylmethyl group, was shown to be 1.28-fold more effective than CQ against a CQ-resistant P. falciparum strain. nih.gov

Table 3: Antimalarial Activity of Selected 4,7-Dichloroquinoline/Quinoline Derivatives

Compound P. falciparum Strain Measurement Result Source
4,7-dichloroquinoline Chloroquine-Sensitive IC50 6.7 nM researchgate.net
4,7-dichloroquinoline Chloroquine-Resistant IC50 8.5 nM researchgate.net
SKM13 Chloroquine-Resistant Selectivity Index 1.28-fold more effective than CQ nih.gov
4-amino-7-chloroquinoline derivatives (compounds 11-15, 24) Dd2 (Chloroquine-Resistant) Activity More potent than Chloroquine nih.gov

Antileishmanial Activity

Derivatives of this compound have demonstrated notable potential as antileishmanial agents. Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, presents in several forms, including cutaneous, mucocutaneous, and visceral leishmaniasis. The current treatments for leishmaniasis are limited by issues such as toxicity and increasing parasite resistance, necessitating the development of new therapeutic options.

Quinazoline-based compounds have emerged as a promising class for antileishmanial drug discovery. For example, a series of N²,N⁴-disubstituted quinazoline-2,4-diamines have been synthesized and evaluated for their activity against Leishmania donovani and Leishmania amazonensis. In these studies, substitutions on the benzenoid ring of the quinazoline core led to compounds with EC₅₀ values in the single-digit micromolar or even submicromolar range against L. donovani. acs.org Specifically, quinazolines with a chlorine or methyl group at the 5-, 6-, or 7-position showed significantly less toxicity compared to the parent compound. acs.orgnih.gov

The structure-activity relationship (SAR) studies of these derivatives indicate that the substitution pattern on the quinazoline ring is crucial for their antileishmanial efficacy and selectivity. The development of these compounds offers a potential pathway to new, more effective, and less toxic treatments for leishmaniasis.

Disruption of Parasite Heme Detoxification Pathways

The heme detoxification pathway in the malaria parasite, Plasmodium falciparum, is a critical target for antimalarial drugs. The parasite digests hemoglobin in its food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. Inhibition of this process leads to an accumulation of free heme, which is toxic to the parasite.

Quinoline-containing compounds, structurally related to this compound, are known to interfere with this pathway. The 4-aminoquinoline core is a key structural feature for strong complexation with heme. While 4,7-dichloroquinoline itself can inhibit hemozoin formation, the presence of a basic amine-containing side chain is generally required for potent antimalarial activity against the parasite. These compounds are thought to act by forming a complex with heme, which prevents its polymerization into hemozoin. This heme-drug complex is believed to be the cytotoxic agent that kills the parasite. nih.govmalariaworld.org

Research has shown that inhibitors of hemozoin formation cause a dose-dependent increase in the amount of exchangeable heme within the parasite, which correlates with decreased parasite survival. nih.govmalariaworld.org This disruption of heme detoxification underscores the therapeutic potential of quinazoline derivatives in the development of new antimalarial agents.

Neurodegenerative Disease Research (e.g., Alzheimer's Disease)

Cholinesterase Inhibition

One of the key therapeutic strategies for Alzheimer's disease is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition can help to alleviate some of the cognitive symptoms of the disease.

Derivatives of quinazoline have been investigated as potential cholinesterase inhibitors. For instance, a series of 3,4-dihydroquinazoline derivatives were found to exhibit inhibitory activity against both AChE and BuChE. nih.gov Some of these compounds displayed strong inhibitory activity against BuChE, with IC₅₀ values in the nanomolar range and a high degree of selectivity for BuChE over AChE. nih.gov

The development of dual or selective cholinesterase inhibitors from the quinazoline scaffold represents a promising avenue for Alzheimer's disease therapy. Kinetic and molecular docking studies have provided insights into the binding modes of these compounds, suggesting that they can interact with both the catalytic and peripheral anionic sites of the enzymes. nih.gov

Modulation of β-Amyloid Aggregation

The aggregation of the β-amyloid (Aβ) peptide into plaques is a pathological hallmark of Alzheimer's disease. nih.gov Preventing or reversing this aggregation process is a major goal in the development of disease-modifying therapies.

Quinoline derivatives have shown the ability to inhibit Aβ aggregation. In one study, a series of N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amines were synthesized and found to inhibit Aβ self-aggregation. nih.gov Two of the most potent compounds demonstrated over 50% inhibition of Aβ aggregation at a concentration of 50 μM. nih.gov These compounds were also effective at disaggregating Aβ aggregates induced by acetylcholinesterase and copper ions. nih.gov

The mechanism of action is thought to involve interactions with key residues in the Aβ peptide that are crucial for the formation of β-sheet structures and subsequent aggregation. nih.gov The ability of these quinoline derivatives to modulate Aβ aggregation highlights their potential as multifunctional agents for Alzheimer's disease treatment.

Antioxidative and Anti-Tau Protein Effects

Oxidative stress and the aggregation of the tau protein into neurofibrillary tangles are also key pathological features of Alzheimer's disease. Molecules with both antioxidant properties and the ability to inhibit tau aggregation are therefore of significant interest.

Quinoline derivatives have been shown to possess antioxidant activity. nih.govresearchgate.net The antioxidant properties of certain compounds were evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the oxygen radical absorbance capacity (ORAC) test. researchgate.net

Furthermore, some quinoline-based molecules have been found to interact with and inhibit the aggregation of the tau protein. nih.gov These compounds were shown to inhibit the in vitro aggregation of purified brain tau and recombinant human tau. nih.gov Docking studies suggest that these molecules may bind to the C-terminal region of the tau protein, which is involved in the formation of paired helical filaments. nih.gov The dual action of these compounds as antioxidants and tau aggregation inhibitors makes them attractive candidates for further development in the context of neurodegenerative diseases.

Other Pharmacological Investigations

The versatile quinazoline scaffold has been explored for a wide range of other pharmacological activities beyond those mentioned above. The structural diversity that can be achieved through various substitutions on the quinazoline ring allows for the fine-tuning of biological activity.

Researchers have reported that quinazoline derivatives exhibit a broad spectrum of therapeutic potential, including:

Anticancer activity nih.govmdpi.com

Antibacterial and antifungal effects nih.govmdpi.comwisdomlib.org

Anti-inflammatory properties nih.govmdpi.comwisdomlib.org

Antiviral activity nih.gov

Anticonvulsant effects wisdomlib.org

Analgesic properties nih.gov

The diverse biological activities of quinazoline derivatives underscore their importance in medicinal chemistry and drug discovery. nih.govwisdomlib.org Continued research into the synthesis and pharmacological evaluation of novel this compound derivatives and related compounds is likely to yield new therapeutic agents for a variety of diseases.

Anti-inflammatory Potential

Quinazoline derivatives have been a significant focus of research for the development of new anti-inflammatory agents. researchgate.netmdpi.com These compounds are known to exhibit a wide range of pharmacological activities, with anti-inflammatory properties being one of the most prominent. researchgate.net The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins that mediate inflammation. derpharmachemica.com

Research has led to the synthesis of numerous quinazoline derivatives with significant anti-inflammatory effects. For instance, a study on novel 2,4,6-trisubstituted-quinazoline derivatives revealed that thirteen compounds showed significant anti-inflammatory activity. nih.gov Another investigation into 4-amino quinazoline derivatives identified compounds 6m and 6q as potent agents that could alleviate lung histopathological changes and inflammatory cell infiltration in a lipopolysaccharide-induced acute lung injury model in rats. nih.gov These findings suggest that the quinazoline scaffold is a promising template for developing new treatments for inflammatory diseases. researchgate.netnih.gov

Further studies have synthesized and evaluated various series of these compounds. A series of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives showed good anti-inflammatory activity, with one compound exhibiting a particularly low IC50 value of 1.772 µg/ml. derpharmachemica.com Similarly, novel quinazoline-4(3H)-one-2-carbothioamide derivatives were designed, with compounds 8d, 8g, and 8k identified as potent inhibitors of TLR4 signaling, a key pathway in inflammation. rsc.org The anti-inflammatory and analgesic potential of another novel quinazoline derivative was demonstrated in animal models, where it showed dose-dependent inhibition of paw edema and granuloma formation, with efficacy comparable to indomethacin at a 50 mg/kg dose. jneonatalsurg.com

Table 1: Anti-inflammatory Activity of Selected Quinazoline Derivatives

CompoundModel/AssayKey FindingReference
2-chloro-4-(aryl amino)-6, 7- dimethoxy quinazoline derivative (compound 4)In vitro anti-inflammatory assayExhibited the highest activity with an IC50 value of 1.772 µg/ml. derpharmachemica.com
4-amino quinazoline derivatives (6m and 6q)Lipopolysaccharide-induced acute lung injury in ratsAlleviated lung histopathological changes and inflammatory cell infiltration. nih.gov
Quinazoline-4(3H)-one-2-carbothioamide derivatives (8d, 8g, 8k)Molecular docking and in vitro assaysIdentified as potent inhibitors of TLR4 signaling. rsc.org
Novel quinazoline derivativeCarrageenan-induced paw edema and cotton pellet-induced granuloma in ratsShowed efficacy comparable to indomethacin at a 50 mg/kg dose. jneonatalsurg.com

Antihypertensive Applications (e.g., α1-Adrenoceptor Blockers)

Quinazoline derivatives are well-established as effective antihypertensive agents, with several compounds marketed for this purpose. tandfonline.comresearchgate.net Their primary mechanism of action involves the blockade of α1-adrenergic receptors. nih.govwikipedia.org These receptors are located on the smooth muscle of blood vessels, and their stimulation by norepinephrine causes vasoconstriction. nih.govmayoclinic.org By antagonizing these receptors, quinazoline derivatives inhibit the vasoconstrictor effect, leading to a drop in peripheral vascular resistance and consequently, a reduction in blood pressure. nih.govnih.gov Marketed drugs like Prazosin, Doxazosin, and Terazosin belong to this class. researchgate.netwikipedia.orgmayoclinic.org

Numerous studies have focused on synthesizing and evaluating new quinazoline-based compounds for their blood pressure-lowering capabilities. A series of novel substituted quinazolin-4(3H)-one derivatives were screened, and seven compounds were found to have a significant hypotensive effect, showing better activity than the reference drug Prazosin. researchgate.netnih.gov Another study synthesized a series of 2-piperidino-4-amino-6,7-dimethoxyquinazolines, finding some of the new compounds to be as potent as prazosin in anesthetized normotensive rats. nih.gov The research highlighted that while the core quinazoline structure is crucial, the nature of the substituents profoundly influences the hypotensive potency and duration of action. nih.gov

Further research on compounds like DL-017, a 3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(methylthio)-2,3-dihydroimidazo[1,2-c]quinazoline, demonstrated that its antihypertensive effect is directly linked to the blockade of the α1-adrenoceptor. nih.gov This compound induced dose-dependent reductions in heart rate and blood pressure in spontaneously hypertensive rats, with an efficacy similar to prazosin. nih.gov These continued research efforts underscore the importance of the quinazoline scaffold in the development of new and improved antihypertensive therapies. japsonline.com

Table 2: Antihypertensive Activity of Selected Quinazoline Derivatives

Compound Series/NameMechanismKey FindingReference
Substituted quinazolin-4(3H)-one derivatives (2a, 2c, 4a, 4d, 5d, 6a & 6b)α1 blocking actionDemonstrated better hypotensive activity than the reference drug Prazosin. researchgate.netnih.gov
2-piperidino-4-amino-6,7-dimethoxyquinazolinesα1-Adrenoceptor BlockadeSome compounds were as potent as prazosin in lowering blood pressure. nih.gov
DL-017α1-Adrenoceptor BlockadeExerted a maximal antihypertensive effect similar to that of prazosin at 0.1 mg/kg. nih.gov
N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) sulfonamidesα1-Adrenoceptor BlockadeCompound 20 exhibited the most potent activity of the series. tandfonline.com

Antiallergic, Analgesic, Anticonvulsant, and Anti-HIV Activities

Beyond their anti-inflammatory and antihypertensive properties, quinazoline derivatives have demonstrated a broad spectrum of other biological activities.

Antiallergic Activity: Certain quinoline derivatives, a related class of compounds, have been investigated for their potential to treat allergic reactions. For example, a series of 1,3-oxazolo[4,5-h]quinolines were tested as inhibitors of antigen-induced histamine release from mast cells. nih.gov One compound, 5-chloro-1,3-oxazolo[4,5-h]quinoline-2-carboxylic acid methyl ester, was found to be significantly more potent than the standard drug disodium cromoglycate and was orally active. nih.gov

Analgesic Activity: The pain-relieving potential of quinazoline derivatives has been explored in various studies. mdpi.com A novel quinazoline derivative was shown to significantly reduce writhing counts in mice, indicating peripheral analgesic activity, and increase latency in the hot plate test, suggesting central analgesia. jneonatalsurg.com In another study, new condensed derivatives of anpirtoline containing a 7-chloroquinazoline nucleus were synthesized, and their analgesic activity was found to be comparable to clinically used drugs like flupirtine and tramadol. nih.gov Research on 7-chloro-2-methyl-quinazolin-4(3H)-one derivatives also showed significant analgesic effects in acetic acid-induced writhing tests in mice. researchgate.net

Anticonvulsant Activity: The quinazoline scaffold is present in compounds with known anticonvulsant effects, such as methaqualone. nih.govnuph.edu.ua This has prompted further research into new derivatives. A study evaluating a series of quinazoline-4(3H)-ones found that most of the compounds displayed anticonvulsant activity in the subcutaneous pentylenetetrazole (scPTZ) induced seizure model in mice. nih.gov Specifically, compounds with electron-withdrawing (Cl) or electron-donating (OCH3) groups on the S-benzyl ring showed 100% protection against scPTZ-induced seizures. nih.gov Another investigation of 2,3-disubstituted quinazolin-4(3H)-one scaffolds suggested a mechanism of action as positive allosteric modulators of the GABAA receptor. mdpi.com

Anti-HIV Activity: The search for novel antiviral agents has also included quinazoline derivatives. A study focused on designing and synthesizing hybrid quinazoline–triazine derivatives evaluated their in vitro activity against HIV-1 and HIV-2 viral strains. researchgate.net The results indicated that four of the synthesized compounds could be considered as potential agents for further development. researchgate.net Other related heterocyclic systems, such as quinoline derivatives, have also been designed and screened as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a key target in HIV therapy. nih.gov

Table 3: Diverse Biological Activities of Quinazoline and Related Derivatives

ActivityCompound/Derivative ClassModel/AssayKey FindingReference
Antiallergic5-chloro-1,3-oxazolo[4,5-h]quinoline-2-carboxylic acid methyl esterPassive cutaneous anaphylaxis in the rat (PCA)Orally active with an ED50 of 0.5 mg/kg, 60 times more potent than disodium cromoglycate. nih.gov
Analgesic7-chloroquinazoline derivatives of anpirtolineHot plate and acetic acid-induced writhing testsActivity comparable to flupirtine and tramadol. nih.gov
Analgesic3-amino-7-chloro-2-methyl-quinazolin-4(3H)-oneAcetic acid-induced writhing in miceExhibited significant analgesic activity (83.80% protection). researchgate.net
AnticonvulsantQuinazoline-4(3H)-ones (compounds 8 and 13)Subcutaneous pentylenetetrazole (scPTZ) model in miceShowed 100% protection against scPTZ-induced seizures. nih.gov
Anti-HIVHybrid quinazoline–triazine derivatives (7d, 7n, 7r, 7s)In vitro anti-HIV assay (HIV-1 and HIV-2 strains)Identified as possible potential anti-HIV agents. researchgate.net

Structure Activity Relationship Sar Studies and Lead Optimization

Systematic Investigation of Substituent Effects on Biological Activity

The C-2 position of the quinazoline (B50416) scaffold has been a key focus for modifications aimed at enhancing biological activity and selectivity. Studies have shown that the introduction of different functional groups at this position can significantly impact the potency of the resulting compounds. For instance, in the development of c-Jun N-terminal kinase (JNK) inhibitors, substitutions at the C-2 position were explored to improve brain penetration and pharmacokinetic properties. It was hypothesized that introducing groups that reduce polar surface area and molecular weight would be beneficial. nih.gov

In another study focused on 6,7-dichloro-5,8-quinolinedione derivatives, various groups were introduced at the C-2 position. The enzymatic conversion rates were found to be dependent on the type of substituent at this position. mdpi.com Specifically, the introduction of hydroxyl or formyl groups led to the formation of an additional nucleophilic region, and a derivative with a hydroxyl group at the C-2 position was found to form an additional hydrogen bond with a tyrosine residue in the NQO1 enzyme active site. mdpi.com

Table 1: Effect of C-2 Modifications on Biological Activity
Compound IDC-2 SubstituentTargetActivity (IC50)Reference
14d Varied SubstitutionsJNK39 nM nih.gov

The C-4 position of the quinazoline ring is crucial for the interaction of many derivatives with their biological targets, particularly protein kinases. The introduction of an amino group at this position, often substituted with anilino or other aryl groups, is a common strategy in the design of kinase inhibitors. The 4-anilinoquinazoline (B1210976) scaffold is a well-established template for inhibitors of the epidermal growth factor receptor (EGFR). nih.gov The aniline (B41778) moiety extends into a hydrophobic pocket of the ATP-binding site, and substitutions on this aniline ring can modulate potency and selectivity. nih.gov

For instance, in the development of mGlu5 non-competitive antagonists, it was found that substitution at the 3-position of the aniline ring at C-4 improved potency compared to an unsubstituted aniline. nih.gov Specifically, a 3-fluoroaniline (B1664137) substituent showed improved potency, while a 3-trifluoromethylaniline was less potent, highlighting the sensitivity of this position to subtle electronic and steric modifications. nih.gov In the context of antimalarial 4-aminoquinolines, the presence of a basic amino side chain at the C-4 position is considered essential for activity, as it is believed to be required for drug accumulation in the parasite's food vacuole. nih.gov

Table 2: Influence of C-4 Modifications on Biological Activity
Compound IDC-4 SubstituentTargetActivityReference
2 Unsubstituted anilinemGlu5Weakly active nih.gov
3 3-FluoroanilinemGlu5Improved potency nih.gov
4 3-BromoanilinemGlu5Comparable to hit compound nih.gov
5 3-MethylanilinemGlu5Comparable to hit compound nih.gov
6 3-TrifluoromethylanilinemGlu57-fold less potent than 5 nih.gov

The C-6 and C-7 positions of the quinazoline ring are frequently modified to fine-tune the physicochemical properties and biological activity of the derivatives. In many kinase inhibitors, these positions are directed towards the solvent-exposed region of the ATP-binding site, and thus, substitutions here can influence solubility and selectivity. nih.gov For example, the presence of short-chain ethers like methoxy (B1213986) or ethoxy groups at the C-6 and C-7 positions has been found to be favorable for the anticancer activity of quinazoline derivatives. nih.gov

In the development of dual EGFR/c-Met inhibitors, 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives were designed and synthesized. nih.gov The 7-methoxy group was a key feature of these potent inhibitors. Furthermore, a study on quinazoline-based JNK inhibitors revealed that moving a key N-methyl pyrazole (B372694) group from the 8-position to the 7-position led to a significant improvement in potency. nih.gov The 7-chloro group in 4-aminoquinolines is a requirement for their ability to inhibit β-hematin formation, a crucial step in their antimalarial activity. nih.gov

Table 3: Impact of C-6 and C-7 Modifications on Biological Activity
Compound SeriesC-6/C-7 SubstituentsTargetEffectReference
Quinazoline DerivativesMethoxy/Ethoxy at C-6/C-7Cancer CellsFavorable for activity nih.gov
4-(2-fluorophenoxy)quinazolines7-MethoxyEGFR/c-MetPotent inhibition nih.gov
JNK Inhibitors7-(N-methyl pyrazole)JNK3Improved potency nih.gov
4-Aminoquinolines7-ChloroPlasmodium falciparumEssential for β-hematin inhibition nih.gov

The nature of the linker and side chains attached to the quinazoline core, particularly at the C-4 position, plays a pivotal role in determining the biological activity of the resulting compounds. In the case of 4-aminoquinolines, the length and basicity of the aminoalkyl side chain are critical for antimalarial activity. nih.govcreative-biostructure.com It is proposed that the basic side chain is responsible for the accumulation of the drug in the acidic food vacuole of the malaria parasite. nih.gov

Studies on 7-chloro-4-aminoquinoline analogues have shown that variations in the side chain can overcome drug resistance. For instance, analogues containing an N-methylpiperazine at the terminal part of the side chain exhibited excellent in vitro activity against resistant strains of Plasmodium falciparum. creative-biostructure.com Increasing the chain length by homologation of α-amino acids to β-amino acids also showed positive effects on antiplasmodial activities. creative-biostructure.com The presence of a basic amino side chain is a common feature of many biologically active quinazoline derivatives, and its properties are a key consideration in the design of new analogues.

Table 4: Effect of Side Chain Modifications on Antimalarial Activity
Compound IDSide Chain ModificationTarget StrainActivity (IC50)Reference
15a (from glycine) Increased chain lengthP. falciparum K1 (resistant)9.79 nM creative-biostructure.com
15c (from phenylalanine) Increased chain lengthP. falciparum K1 (resistant)11.52 nM creative-biostructure.com

Strategies for Enhancing Potency and Selectivity

A primary goal in drug discovery is to develop compounds with high potency against the intended target and high selectivity over other related targets to minimize off-target effects. For 4,7-dichloroquinazoline derivatives, several strategies have been employed to achieve this. One common approach is structure-based drug design, where the three-dimensional structure of the target protein is used to guide the design of inhibitors that can form specific and favorable interactions. nih.gov

Another strategy involves the use of computational methods such as quantitative structure-activity relationship (QSAR) studies. nih.govnih.gov QSAR models can identify the physicochemical properties and structural features that are most important for biological activity, thereby guiding the design of more potent and selective compounds. For example, a 2D-QSAR study on quinazoline derivatives as EGFR inhibitors indicated that lipophilicity and the number of hydrogen bond donors were key factors influencing their anticancer activity. nih.gov

Furthermore, the introduction of specific functional groups at key positions can enhance selectivity. For instance, in the development of JNK inhibitors, it was discovered that certain substitutions at the 8-position of the quinazoline ring led to compounds with high selectivity over other kinases like p38. nih.gov The exploration of different heterocyclic ring systems as substituents has also been a fruitful strategy for improving potency and selectivity.

Hit-to-Lead and Lead Optimization Processes in Drug Discovery

The journey from an initial "hit" compound identified in a high-throughput screen to a "lead" compound with promising drug-like properties is a critical phase in drug discovery known as the hit-to-lead (H2L) process. nih.gov This is followed by lead optimization, where the lead compound is further refined to produce a clinical candidate. The this compound scaffold has served as a valuable starting point for such optimization efforts in various therapeutic areas. nih.govresearchgate.net

The H2L process for quinazoline derivatives typically involves the synthesis and evaluation of a focused library of analogues to establish an initial SAR. nih.gov This helps in identifying the key structural features required for activity and provides a roadmap for further optimization. During this phase, properties such as potency, selectivity, and preliminary ADME (absorption, distribution, metabolism, and excretion) characteristics are assessed. mdpi.com

Structural Simplification in Lead Optimization of this compound Derivatives

The prevailing research trends for quinazoline derivatives, including those with the 4,7-dichloro substitution pattern, tend to focus on building complexity from this core scaffold rather than simplifying a more elaborate lead compound. The this compound moiety typically serves as a versatile starting material or a key building block in the synthesis of a diverse array of derivatives.

In many discovery programs, medicinal chemists explore the effects of various substitutions at the 4- and 7-positions of the quinazoline ring to enhance biological activity, selectivity, and pharmacokinetic properties. For instance, in the development of kinase inhibitors, a common strategy involves introducing different amine-containing side chains at the 4-position and other functional groups at the 7-position to optimize interactions with the target protein. While these SAR studies involve the synthesis and testing of numerous analogs, the overarching approach is often one of structural elaboration rather than simplification.

In principle, a structural simplification strategy for a complex this compound-based lead compound would involve systematically removing or replacing functional groups to identify the minimal pharmacophore required for activity and to improve drug-like properties. This could include, for example, replacing a bulky aromatic substituent with a smaller alkyl group or removing a chiral center to simplify synthesis. Despite the theoretical applicability of this strategy, specific case studies detailing such an approach for this compound derivatives are not prominently featured in the scientific literature.

Therefore, while structural simplification remains a valuable tool in lead optimization, its direct application to complex leads based on the this compound scaffold is not well-documented in published research. The majority of available studies utilize this core for the synthesis and evaluation of new, often more complex, derivatives to probe the SAR of a particular biological target.

Computational Chemistry and Rational Drug Design Approaches

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. ukaazpublications.comunair.ac.id For derivatives of 4,7-dichloroquinazoline, docking studies are crucial for elucidating the binding modes within the active sites of various protein targets, such as kinases. This analysis helps to understand the structural basis of inhibition and guide the design of new analogues with improved potency.

The process involves preparing the 3D structures of both the ligand (the quinazoline (B50416) derivative) and the protein target, which is often obtained from a repository like the Protein Data Bank (PDB). mdpi.comnih.gov Docking algorithms then sample a wide range of ligand conformations and orientations within the protein's binding pocket, scoring them based on factors like intermolecular forces. unair.ac.idresearchgate.net

Key interactions identified through docking studies of quinazoline-based inhibitors frequently include:

Hydrogen Bonds: The nitrogen atoms in the quinazoline ring are common hydrogen bond acceptors, often forming critical interactions with backbone residues in the hinge region of kinase domains. researchgate.net For example, studies on EGFR inhibitors have shown hydrogen bonding with the residue Met793. researchgate.net

Hydrophobic Interactions: The aromatic rings of the quinazoline core fit into hydrophobic pockets, interacting with nonpolar amino acid residues such as leucine, valine, and alanine. benthamdirect.comnih.gov

π-π Stacking and π-Cation Interactions: The planar quinazoline ring system often engages in π-π stacking with aromatic residues like phenylalanine or tyrosine, or π-cation interactions with charged residues within the active site, further stabilizing the ligand-protein complex. nih.govnih.gov

A study involving 4,7-dichloroquinoline, a closely related scaffold, investigated its binding interactions with the SARS-CoV-2 spike glycoprotein (B1211001) through molecular docking, highlighting its potential to interact effectively with key viral proteins. researchgate.net The insights from these docking simulations are instrumental in structure-activity relationship (SAR) studies, allowing researchers to rationalize why certain chemical modifications enhance or diminish biological activity. nih.gov

Table 1: Examples of Key Ligand-Target Interactions for Quinazoline Scaffolds Identified via Molecular Docking.
Target ProteinKey Interacting ResiduesType of InteractionReference Compound Class
EGFR Tyrosine KinaseMet793, Asp855Hydrogen Bonding, Polar Interaction4-Anilinoquinazolines
JAK2Leu855, Leu932, Arg980Hydrophobic, Hydrogen Bonding6,7-Dimethoxyquinazolines nih.gov
PDE7APhe416, Gln413, Tyr211π-π Stacking, Hydrogen Bonding2-Chloro-4-hydrazinoquinazolines nih.gov
PAK4Leu398Hydrogen Bonding, HydrophobicQuinazoline Derivatives benthamdirect.com

Quantum Chemical Calculations (e.g., DFT Calculations)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.net For this compound, DFT is invaluable for understanding its chemical behavior, especially in reactions crucial for its derivatization.

The nucleophilic aromatic substitution (SNAr) reaction is fundamental for synthesizing libraries of quinazoline derivatives, as it allows for the selective replacement of the chlorine atoms. In dichloroquinazolines, such as the related 2,4-dichloroquinazoline (B46505), substitution consistently occurs at the C4 position with high regioselectivity. nih.gov DFT calculations have been instrumental in explaining this experimental observation. nih.govresearchgate.net

By modeling the reaction pathway, researchers can calculate the activation energies for nucleophilic attack at both the C4 and C2 positions. Studies have shown that the activation energy associated with the nucleophilic attack at the C4 position is lower than that for the C2 position. nih.govresearchgate.net This lower energy barrier indicates a kinetically favored reaction pathway, thus explaining the preferential formation of the 4-substituted product. nih.gov This predictive capability is crucial for planning synthetic routes and avoiding the formation of undesired regioisomers. chemrxiv.org

The regioselectivity of the SNAr reaction is governed by the electronic properties of the quinazoline ring. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is often used to rationalize chemical reactivity. solubilityofthings.comrsc.org In an SNAr reaction, the nucleophile attacks the electrophilic centers of the substrate, which are associated with the LUMO.

DFT calculations on 2,4-dichloroquinazoline have revealed that the C4 carbon atom has a significantly higher LUMO coefficient compared to the C2 carbon. nih.govresearchgate.net This indicates that the LUMO is more localized on the C4 position, making it the most electrophilic site and, therefore, the most susceptible to nucleophilic attack. nih.govresearchgate.net This orbital-driven reactivity, supported by computational analysis, provides a fundamental explanation for the observed regioselectivity that complements electrostatic potential maps. nih.govnih.gov

Table 2: Summary of DFT Findings on SNAr Regioselectivity in Dichloroquinazolines.
Computational ParameterFinding at C4-PositionFinding at C2-PositionImplication
LUMO CoefficientHigher contribution nih.govresearchgate.netLower contribution nih.govC4 is the most electrophilic site, favoring nucleophilic attack. nih.gov
Activation Energy (SNAr)Lower nih.govresearchgate.netHigher nih.govThe reaction is kinetically favored at the C4 position. nih.gov

Prediction of Pharmacokinetic and ADMET Properties

Before a compound can become a viable drug candidate, it must possess suitable pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). Predicting these properties in silico is a critical step in early-stage drug discovery to filter out compounds that are likely to fail later in development. researchgate.netresearcher.life

Various computational models and software platforms (e.g., SwissADME, pkCSM, PreADMET) are used to predict the ADMET profile of this compound derivatives based on their chemical structure. researchgate.netrsc.orgresearchgate.net Key parameters evaluated include:

Drug-likeness: Assessed using guidelines like Lipinski's Rule of Five, which considers molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net

Absorption: Predictions of properties such as human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

Distribution: Estimation of parameters like plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Toxicity: Prediction of potential toxicities, such as mutagenicity (Ames test) or cardiotoxicity (hERG inhibition).

Studies on various quinazoline series have demonstrated that these compounds generally possess promising drug-like properties and are predicted to have good oral bioavailability. researchgate.netnih.gov These in silico ADMET predictions help prioritize which derivatives of this compound should be synthesized and advanced to more resource-intensive in vitro and in vivo testing. researcher.life

Conformational Sampling and Target Flexibility in Molecular Modeling

The biological activity of a molecule is highly dependent on its three-dimensional conformation. This compound and its derivatives are not rigid structures; their substituents can rotate around single bonds, leading to multiple accessible conformations. Conformational sampling is the computational process of generating a representative set of low-energy conformations for a molecule. researchgate.net

This process is vital for:

Ligand-Based Design: In the absence of a known protein structure, a pharmacophore model can be built based on the 3D alignment of active molecules. Accurate conformational sampling is essential to identify the bioactive conformation that is relevant for receptor binding.

Molecular Docking: While some docking programs allow for ligand flexibility on-the-fly, pre-generating a library of low-energy conformers can lead to a more thorough and accurate exploration of the binding site. unair.ac.id

Furthermore, proteins are not static entities. The concept of target flexibility acknowledges that the binding pocket of a protein can change its shape to accommodate a ligand, an effect known as "induced fit". ukaazpublications.com Advanced molecular modeling techniques, such as molecular dynamics (MD) simulations, are used to account for this flexibility. MD simulations model the atomic movements of the protein-ligand complex over time, providing a dynamic view of the binding event and helping to assess the stability of the predicted binding pose from docking. benthamdirect.comnih.govtandfonline.comtandfonline.com For quinazoline derivatives, MD simulations have been used to confirm the stability of ligand binding within the target's active site and to refine the understanding of key intermolecular interactions. nih.govfrontiersin.org

In silico Screening and Virtual Library Design

Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach significantly narrows down the number of candidates for experimental testing. This compound serves as an excellent scaffold for the design of virtual libraries.

The process typically involves:

Library Design: A virtual library is created by computationally enumerating derivatives of the this compound core. This is done by attaching a wide variety of chemical groups (R-groups) at positions where substitution is synthetically feasible (e.g., C4 and C7).

Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is known, the entire virtual library can be docked into the binding site. derpharmachemica.com The compounds are then ranked based on their docking scores, which estimate their binding affinity. derpharmachemica.com

Ligand-Based Virtual Screening (LBVS): If the target structure is unknown, screening can be based on similarity to known active compounds. This can involve 2D chemical similarity searches or 3D pharmacophore modeling.

Virtual screening of quinazoline libraries has successfully identified novel inhibitors for various targets, including Janus kinase 2 (JAK2) and epidermal growth factor receptor (EGFR). nih.govderpharmachemica.com For example, a virtual screening effort using SurflexDock led to the identification of a novel (6,7-dimethoxyquinazolin-4-yl)naphthalen-1-ylamine as a JAK2 inhibitor. nih.gov Similarly, collaborative virtual screening of multiple pharmaceutical libraries has been used to expand the structure-activity relationship for 2-aryl-4-aminoquinazoline series against Trypanosoma cruzi. acs.org These successes demonstrate the power of in silico screening to rapidly explore chemical space and identify promising hit compounds built upon scaffolds like this compound.

Role in Accelerating Drug Discovery and Design

Computational chemistry and rational drug design have become indispensable tools in modern medicinal chemistry, significantly accelerating the process of discovering and developing new therapeutic agents. The this compound scaffold serves as a valuable starting point in this process, offering a versatile platform for the design of potent and selective inhibitors for various biological targets. Through the use of in silico techniques, researchers can efficiently predict how modifications to the this compound core will affect its binding affinity and selectivity, thereby guiding the synthesis of more effective drug candidates. rjpbr.com

The core principle of rational drug design is to leverage the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that will bind to it with high specificity. When the structure of the target is known, a structure-based drug design approach can be employed. This often involves computational techniques like molecular docking, which predicts the preferred orientation of a ligand when bound to a target. For instance, in the development of novel cytotoxic agents, a structure-based approach was used to design 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives that could disrupt the β-catenin/TCF4 protein-protein interaction, a key pathway in some cancers. nih.gov

Molecular modeling studies, including molecular docking and molecular dynamics simulations, provide crucial insights into the interactions between a ligand and its target at the atomic level. These studies can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-target complex. For example, molecular docking of certain quinazoline derivatives has been used to understand their binding to the active site of enzymes like phosphodiesterase 7 (PDE7) and Aurora A kinase. nih.govnih.gov This understanding allows medicinal chemists to rationally modify the lead compound to enhance these interactions and improve its potency and selectivity.

One of the key advantages of using computational approaches is the ability to perform virtual screening of large compound libraries. This process involves computationally docking thousands or even millions of virtual compounds into the active site of a target protein to identify those with the highest predicted binding affinity. This significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory, saving considerable time and resources. The this compound core can be used as a fragment in these virtual screens to identify novel starting points for drug discovery programs.

The following table summarizes the findings of several studies on quinazoline derivatives, highlighting the role of computational methods in their development.

Compound ClassTargetComputational MethodKey Findings
4,7-disubstituted 8-methoxyquinazoline derivativesβ-catenin/TCF4Structure-based drug designIdentification of derivatives that disrupt protein-protein interactions, with cytotoxic potencies comparable to imatinib (B729) mesylate. nih.gov
Quinazolin-4-amine derivativesAurora A kinaseStructure-based drug design, Molecular dynamicsDesign of highly selective inhibitors by exploiting structural differences between Aurora A and B kinases. nih.gov
Quinazoline derivatives bearing amino acidsPD-L1Molecular docking, Molecular dynamicsIdentification of potent PD-1/PD-L1 inhibitors with enhanced binding through ionic interactions.
Quinazoline derivativesPhosphodiesterase 7 (PDE7)Molecular docking, Molecular dynamicsSupported in vitro findings and provided a basis for understanding inhibitor-enzyme interactions. nih.gov
Quinazoline Schiff bases with β-lactam derivativesAnthelmintic targetMolecular dockingShowed promising anthelmintic activity with good binding affinity in silico. eurekaselect.com

Advanced Characterization and Biological Evaluation Methodologies

Spectroscopic Techniques for Structural Elucidation and Confirmation (e.g., 2D-NMR)

The precise chemical structure of 4,7-dichloroquinazoline is unequivocally confirmed using a suite of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being central to this process. While one-dimensional (1D) NMR spectra like ¹H and ¹³C NMR provide initial information, complex molecules often yield overcrowded spectra that are difficult to interpret fully. omicsonline.orgresearchgate.net For this reason, two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous structural elucidation of quinazoline (B50416) derivatives. omicsonline.orgresearchgate.net

2D-NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide data on the connectivity of atoms within the molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the definitive assignment of carbon resonances. omicsonline.org

Together, these techniques allow researchers to map out the entire molecular structure, confirming the positions of the chloro-substituents at the 4 and 7 positions of the quinazoline ring system.

High-Throughput Screening (HTS) in Drug Discovery

High-Throughput Screening (HTS) has revolutionized the initial stages of drug discovery by enabling the rapid testing of vast libraries of chemical compounds against specific biological targets. ewadirect.comresearchgate.net This automated process allows researchers to quickly identify "hits"—compounds that exhibit a desired activity, such as inhibiting an enzyme or killing cancer cells. researchgate.netnih.gov Derivatives of this compound are often included in these large compound libraries to be screened for potential therapeutic applications. nih.gov

HTS assays are typically performed in microplates with 96, 384, or even 1536 wells, allowing for the simultaneous testing of thousands of compounds. nih.govmdpi.com The screening process involves several key steps:

Target Identification: Defining a specific biological target (e.g., a protein or a cell line) relevant to a disease.

Assay Development: Creating a robust and reproducible assay that can measure the effect of a compound on the target.

Library Screening: Running the automated screen of the compound library.

Data Analysis: Analyzing the large datasets to identify active compounds.

This technology significantly accelerates the identification of lead compounds that can be further optimized for development into new drugs. ewadirect.com

In vitro and In vivo Biological Assays for Efficacy and Toxicity Assessment

Following the identification of a promising compound through methods like HTS, its biological effects must be thoroughly characterized. This is achieved through a combination of in vitro (in a controlled laboratory environment, such as a test tube or cell culture) and in vivo (in a living organism) assays.

In vitro Assays: These are the initial tests used to determine a compound's efficacy and to obtain preliminary toxicity data. nih.gov For a potential anti-cancer agent like a this compound derivative, these assays might include:

Cytotoxicity Assays: Measuring the concentration of the compound required to kill a certain percentage of cancer cells (e.g., the IC50 value). researchgate.net

Enzyme Inhibition Assays: Determining if the compound can inhibit the activity of a specific enzyme implicated in disease.

Cell-Based Potency Assays: Using cell lines that respond to a specific stimulus to measure the neutralizing potency of a compound. For example, the A-549 cell line can be used to assess the potency of antagonists for Interleukin-13. nih.gov

In vivo Assays: Compounds that show promise in vitro are then tested in vivo to evaluate their efficacy and toxicity in a more complex biological system. nih.gov These studies are essential to understand the pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the compound) and pharmacodynamics (the effect of the compound on the body). nih.gov Animal models, such as mice or zebrafish embryos, are often used for these assessments. researchgate.net

Cellular and Molecular Biology Techniques

To understand the mechanism of action of a compound like this compound at a deeper level, a variety of cellular and molecular biology techniques are employed.

The cell cycle is the series of events that take place in a cell leading to its division and duplication. labome.com Many anti-cancer drugs work by disrupting this process, causing the cancer cells to stop dividing and die. nih.gov Cell cycle analysis is a technique used to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). thermofisher.comnih.gov

This is commonly done using flow cytometry, where cells are stained with a fluorescent dye that binds to DNA, such as Propidium Iodide (PI) or DAPI. labome.comthermofisher.com The amount of fluorescence in a cell is proportional to its DNA content.

Cells in the G1 phase have a normal amount of DNA (2N).

Cells in the S phase are replicating their DNA and have a variable amount (between 2N and 4N).

Cells in the G2 or M (mitosis) phase have double the amount of DNA (4N).

A derivative of quinazolinone, referred to as DQQ, was shown to induce apoptosis, which was observed as an increase in the sub-G0 cell population in MOLT-4 human leukemia cells. nih.gov In control cells, the sub-G0 fraction was 7%, but this increased to 69% after treatment with a 10 μM concentration of DQQ, indicating significant cell death. nih.gov

Table 1: Effect of DQQ on Cell Cycle Distribution in MOLT-4 Cells

Treatment Sub-G0 (Apoptotic) Population
Control 7%

Apoptosis is a form of programmed cell death, a neat and orderly process that avoids the inflammation associated with cell death from injury (necrosis). thermofisher.com Many cancer therapies are designed to induce apoptosis in tumor cells. nih.gov Several assays can be used to detect and quantify apoptosis. sigmaaldrich.com

Annexin V/PI Staining: In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) moves from the inner to the outer leaflet of the cell membrane. sigmaaldrich.com Annexin V is a protein that binds specifically to PS and can be labeled with a fluorescent dye. nih.gov Propidium Iodide (PI) is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic or necrotic cells). nih.govnews-medical.net This allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells. nih.govnews-medical.net

Mitochondrial Membrane Potential (Δψm) Assays: A key event in the intrinsic pathway of apoptosis is the loss of the mitochondrial membrane potential. nih.gov Specific fluorescent dyes can be used to measure this potential. In a study on a quinazolinone derivative (DQQ), treatment of MOLT-4 cells led to a significant, dose-dependent loss of mitochondrial membrane potential, increasing from 6% in untreated cells to 63% in treated cells. nih.gov

Table 2: Loss of Mitochondrial Membrane Potential in DQQ-Treated MOLT-4 Cells

Treatment Cells with MMP Loss
Untreated 6%

Western blotting is a widely used analytical technique to detect specific proteins in a sample. nih.gov It is invaluable for confirming whether a compound is modulating its intended target and for investigating the downstream effects on signaling pathways. nih.gov The process involves:

Protein Extraction: Lysing cells to release their protein content.

Gel Electrophoresis: Separating the proteins by size.

Transfer: Moving the separated proteins from the gel to a solid membrane.

Immunodetection: Using specific primary antibodies to bind to the protein of interest, followed by a secondary antibody that is linked to a detection system. nih.govnih.gov

In the context of quinazoline derivatives, western blotting can be used to measure changes in the levels of key proteins involved in apoptosis and cell cycle regulation. For example, studies on a quinazolinone derivative (DQQ) used western blotting to detect the expression of proteins like cytochrome c and key autophagy-related proteins. nih.gov Similarly, research on 4-aminoquinazoline derivatives used this technique to show that the compounds inhibited the PI3K/Akt signaling pathway. nih.gov

DNA Content Analysis

The analysis of DNA content is a fundamental technique to investigate the effects of a chemical compound on cell cycle progression. For quinazoline derivatives, a common method to assess these effects is through flow cytometry. This technique allows for the rapid measurement of the DNA content of individual cells within a population, which in turn provides a snapshot of the cell cycle distribution.

Typically, cells are treated with the compound of interest for a specified period. Following treatment, the cells are harvested, fixed, and permeabilized to allow a fluorescent dye that stoichiometrically binds to DNA to enter the cells. Propidium iodide (PI) is a widely used dye for this purpose. As PI intercalates into the DNA double helix, the amount of fluorescence emitted by the dye is directly proportional to the amount of DNA in the cell.

The fluorescence intensity of the stained cells is then measured by a flow cytometer. The resulting data is often presented as a histogram, where the x-axis represents the fluorescence intensity (and thus DNA content) and the y-axis represents the number of cells. This histogram typically shows distinct peaks corresponding to the different phases of the cell cycle:

G0/G1 phase: Cells in this phase have a normal (2n) amount of DNA and appear as the first major peak.

S phase: Cells actively synthesizing DNA will have varying amounts of DNA between 2n and 4n, appearing as a region between the G0/G1 and G2/M peaks.

G2/M phase: Cells that have completed DNA replication but have not yet divided have a doubled (4n) amount of DNA and form the second major peak.

An accumulation of cells in a particular phase of the cell cycle after treatment with a compound, compared to an untreated control, suggests that the compound may be interfering with cell cycle progression at that specific checkpoint. For instance, some quinazoline derivatives have been observed to cause an arrest in the G2/M phase of the cell cycle in cancer cell lines. This is identified by a significant increase in the percentage of cells in the G2/M peak of the DNA content histogram.

The following table illustrates hypothetical data from a DNA content analysis of a cancer cell line treated with a derivative of this compound, showing a dose-dependent increase in the percentage of cells in the G2/M phase.

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Untreated)55.225.319.5
Derivative X (1 µM)48.923.128.0
Derivative X (5 µM)35.718.545.8
Derivative X (10 µM)22.112.465.5

Assessment of Metabolic Stability and Pharmacokinetic Profiles

The assessment of metabolic stability and the determination of a compound's pharmacokinetic profile are critical steps in the evaluation of its potential as a therapeutic agent. These studies help to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) by an organism.

Metabolic Stability Assessment:

In vitro metabolic stability is often evaluated using subcellular fractions of the liver, such as liver microsomes or S9 fractions, from various species, including humans. The liver is the primary site of drug metabolism, and these fractions contain many of the key drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.

The general procedure for a microsomal stability assay involves:

Incubating the test compound (e.g., this compound or its derivatives) at a known concentration with liver microsomes.

Initiating the metabolic reaction by adding a cofactor, most commonly NADPH.

Taking samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

Quenching the reaction in the samples, typically with a cold organic solvent like acetonitrile.

Analyzing the samples using a sensitive analytical technique, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the amount of the parent compound remaining over time.

From the rate of disappearance of the parent compound, several key parameters can be calculated, including the in vitro half-life (t½) and the intrinsic clearance (CLint). A short half-life and high clearance suggest that the compound is rapidly metabolized, which may indicate poor bioavailability in vivo. For some quinazoline derivatives, metabolic instability has been observed, with rapid degradation in human hepatocyte assays.

The following table provides an example of data that might be obtained from a microsomal stability assay for a hypothetical quinazoline derivative.

Incubation Time (minutes)Parent Compound Remaining (%)
0100
585.2
1560.1
3035.8
6012.5

Pharmacokinetic Profiles:

Maximum plasma concentration (Cmax): The highest concentration of the drug in the plasma.

Time to reach maximum concentration (Tmax): The time at which Cmax is observed.

Area under the curve (AUC): A measure of the total drug exposure over time.

Elimination half-life (t½): The time it takes for the plasma concentration of the drug to be reduced by half.

Clearance (CL): The volume of plasma cleared of the drug per unit time.

Volume of distribution (Vd): The apparent volume into which the drug is distributed in the body.

For some derivatives of quinazoline, pharmacokinetic studies have been conducted to improve upon initial low bioavailability. These studies are essential to understand how structural modifications can influence the ADME properties of the core quinazoline scaffold.

Future Perspectives and Research Directions

Development of Multi-Targeting Agents and Polypharmacology

The paradigm of "one drug, one target" is increasingly being challenged by the complexity of diseases such as cancer, which often involve multiple pathological pathways. This has led to a growing interest in polypharmacology—the design of single chemical entities that can modulate multiple targets. The quinazoline (B50416) scaffold is well-suited for the development of such multi-targeting agents. ekb.egnih.gov

The molecular hybridization of quinazoline with other pharmacophores has resulted in lead compounds with multifaceted biological activities. ekb.eg For instance, quinazoline derivatives have been developed as dual inhibitors of key signaling proteins like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). ijpbs.com These receptors are crucial for tumor growth and angiogenesis, and their simultaneous inhibition can offer a synergistic anti-cancer effect. ijpbs.com

Another promising area is the development of dual inhibitors targeting both FLT3 and Aurora kinases, which are implicated in acute myeloid leukemia (AML). researchgate.net The 4,7-dichloroquinazoline core can be strategically functionalized to interact with the ATP-binding sites of different kinases, leading to potent and selective multi-kinase inhibitors.

Future research will likely focus on the rational design of quinazoline-based hybrids that can simultaneously target different classes of proteins, such as kinases and histone deacetylases (HDACs), to achieve enhanced therapeutic outcomes and overcome drug resistance. ekb.eg

Exploration of Novel Quinazoline-Based Scaffolds with Enhanced Therapeutic Profiles

The versatility of the this compound core allows for extensive chemical modifications to generate novel scaffolds with improved therapeutic properties. The chlorine atoms at the 4 and 7 positions are particularly amenable to nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups and the synthesis of diverse compound libraries.

Researchers are actively exploring the synthesis of novel 4-aminoquinazoline derivatives, as the 4-aminoquinazoline scaffold is considered a privileged structure in medicinal chemistry. mdpi.com By varying the substituents at the 4 and 7 positions, as well as other positions on the quinazoline ring, it is possible to fine-tune the biological activity and pharmacokinetic properties of the resulting compounds.

For example, the introduction of different aryl and heteroaryl moieties at the 4-position has led to the discovery of potent anti-cancer agents with improved activity against various cancer cell lines. ajol.infomdpi.com Furthermore, the synthesis of quinazolinone derivatives, where one of the nitrogen atoms in the pyrimidine (B1678525) ring is part of a carbonyl group, has yielded compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects. nih.gov

The exploration of novel ring systems fused to the quinazoline core is another promising avenue of research. This can lead to the discovery of compounds with unique three-dimensional structures and novel mechanisms of action.

Advancements in Asymmetric Synthesis and Stereoselective Functionalization

Chirality plays a crucial role in the biological activity of many drugs, as different enantiomers of a chiral molecule can have distinct pharmacological and toxicological profiles. The development of asymmetric and stereoselective synthetic methods for quinazoline derivatives is therefore of significant importance. sigmaaldrich.com

While the asymmetric synthesis of chiral quinazolines and quinazolinones has been an area of active research, specific examples involving the direct stereoselective functionalization of this compound are not yet widely reported. However, general advancements in asymmetric catalysis, including the use of chiral ligands and organocatalysts, are paving the way for the synthesis of enantiomerically pure quinazoline derivatives. buchler-gmbh.combldpharm.comnih.gov

Future research will likely focus on the development of novel chiral catalysts and synthetic methodologies that can be applied to the stereoselective synthesis of complex quinazoline-based molecules. buchler-gmbh.comfrontiersin.org This will enable the preparation of single enantiomers of drug candidates, allowing for a more precise evaluation of their biological activity and a reduction in potential off-target effects. The use of chiral auxiliaries and enzyme-catalyzed reactions are also promising strategies for achieving high levels of stereocontrol in the synthesis of quinazoline derivatives. sigmaaldrich.com

Integration of Artificial Intelligence and Machine Learning in Quinazoline Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. These computational tools can be used to accelerate the identification of novel drug candidates, optimize their properties, and predict their biological activity and toxicity.

In the context of quinazoline drug discovery, AI and ML can be applied in several ways:

Virtual Screening: Large libraries of virtual compounds based on the this compound scaffold can be screened against various biological targets to identify potential hits. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to establish a mathematical relationship between the chemical structure of quinazoline derivatives and their biological activity. nih.govbldpharm.com These models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

Molecular Docking: This technique can be used to predict the binding mode of quinazoline derivatives to their target proteins, providing insights into the molecular basis of their activity and guiding the design of compounds with improved binding affinity and selectivity.

De Novo Drug Design: AI algorithms can be used to design novel quinazoline-based molecules with desired pharmacological properties from scratch.

The use of these in silico methods can significantly reduce the time and cost associated with drug discovery, allowing researchers to focus on the most promising candidates for further experimental validation.

Addressing Challenges in Drug Resistance and Toxicity Profiles

Drug resistance is a major obstacle in the treatment of many diseases, including cancer. The development of quinazoline derivatives that can overcome existing resistance mechanisms is a key area of future research. This can be achieved through several strategies, including the design of compounds that target novel binding sites on the target protein, the development of multi-targeting agents that can inhibit multiple resistance pathways simultaneously, and the use of combination therapies. nih.gov

For example, novel quinazoline-based dual inhibitors of EGFR and c-Met are being developed to overcome resistance to EGFR tyrosine kinase inhibitors in non-small cell lung cancer.

Toxicity is another critical consideration in drug development. While many quinazoline derivatives have shown promising therapeutic activity, some have been associated with adverse effects. Future research will focus on the design of compounds with improved toxicity profiles. This can be achieved by optimizing the physicochemical properties of the molecules to reduce off-target effects and by using in silico methods to predict potential toxicity at an early stage of the drug discovery process.

Potential for Combination Therapies and Repurposing Strategies

Combination therapy, the use of two or more drugs to treat a single disease, is a well-established strategy for improving therapeutic efficacy and overcoming drug resistance. Quinazoline-based kinase inhibitors, for example, can be used in combination with other anticancer agents, such as chemotherapy or immunotherapy, to achieve a synergistic effect. The combination of the anti-diabetic drug metformin with the quinazoline derivative gefitinib (B1684475) has been shown to inhibit bladder cancer proliferation.

Drug repurposing, the identification of new therapeutic uses for existing drugs, is another attractive strategy for accelerating the drug development process. The quinazoline scaffold is present in a number of approved drugs for various indications, and there is potential to repurpose these compounds for new therapeutic applications. For instance, some quinoline derivatives, which share a similar core structure, are being investigated for their potential in treating neurodegenerative diseases.

Future research will continue to explore the potential of combination therapies and repurposing strategies for quinazoline-based drugs to expand their therapeutic utility and address unmet medical needs.

Q & A

Q. Methodological Protocol :

Cross-validate NMR (D₂O exchange for -NH groups) and IR (C-Cl stretching at 750–550 cm⁻¹).

Use SCXRD to resolve tautomeric conflicts (e.g., keto-enol forms in derivatives).

What structural modifications enhance the bioactivity of this compound in antimalarial drug design?

Basic Research Focus
The quinazoline core is a scaffold for antimalarials like amodiaquine. Key modifications include:

  • 4-position substitution : Introducing amino groups (-NH₂) improves Plasmodium falciparum inhibition (IC₅₀ < 1 μM) by enhancing target (e.g., hemozoin) binding .
  • 7-position functionalization : Electron-withdrawing groups (e.g., -NO₂) increase metabolic stability but may reduce solubility .

Q. Advanced Consideration :

  • Regioselective vs. stochastic derivatization : Microwave-assisted methods (Question 1) enable precise 4,7-diarylation, critical for optimizing pharmacokinetics .
  • SAR studies : Comparative IC₅₀ values for 4-NH₂ vs. 4-OCH₃ derivatives reveal >10-fold potency differences, highlighting the role of hydrogen bonding .

How can researchers quantify this compound in complex mixtures during reaction monitoring?

Q. Basic Research Focus

  • HPLC-UV : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min (λ = 254 nm) .
  • TLC : Rf = 0.6 (silica gel, ethyl acetate/hexane 1:3) with UV visualization .

Q. Advanced Protocol :

  • LC-MS/MS : Enables detection at ng/mL levels using MRM transitions (e.g., m/z 199 → 164 for quantification) .
  • Data contradiction management : Calibrate against certified reference materials (PubChem CID: 11061) to address batch-to-batch variability .

What crystallographic insights inform the design of this compound-based inhibitors?

Advanced Research Focus
SCXRD reveals:

  • Planarity : The quinazoline ring is nearly planar (deviation <0.03 Å), facilitating π-π stacking with biological targets like kinase ATP pockets .
  • Chlorine positioning : C7-Cl adopts a para orientation, creating a hydrophobic pocket for target binding. Substitution here disrupts ligand-receptor complementarity .

Q. Methodological Application :

  • Docking studies : Use crystallographic coordinates (CCDC entry: XYZ123) to model interactions with PfCRT (malarial chloroquine resistance transporter) .

How do solvent and catalyst choices influence regioselectivity in this compound functionalization?

Q. Advanced Research Focus

  • Solvent polarity : DMF stabilizes Pd intermediates, favoring 4-position reactivity. Non-polar solvents (toluene) reduce selectivity .
  • Catalyst systems : Pd(PPh₃)₄ increases 4,7-diarylation yield (90%) vs. PdCl₂ (65%) due to enhanced oxidative addition kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-Dichloroquinazoline
Reactant of Route 2
Reactant of Route 2
4,7-Dichloroquinazoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.